![molecular formula C21H19BrN2O4 B3009894 Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate CAS No. 383899-37-4](/img/structure/B3009894.png)

Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

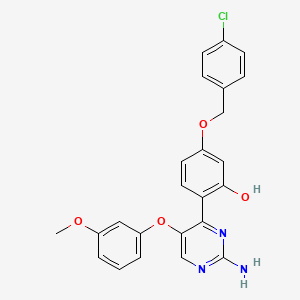

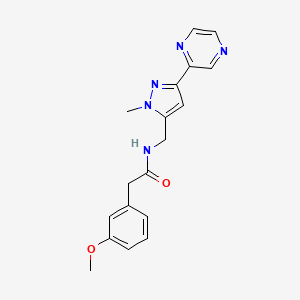

The compound of interest, Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to various synthesized quinoline derivatives that have been studied for their fluorescent properties and potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate . This process likely involves nucleophilic substitution reactions where the amino group of the aminobenzoic acids attacks the electrophilic carbon of the chloroquinolines, leading to the formation of the quinoline-amino-benzoate structure. The specific compound may be synthesized through a similar pathway, with additional steps to introduce the bromo and acetyl groups.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate is not provided, related compounds have been characterized using techniques such as single-crystal X-ray crystallography . These studies reveal the spatial arrangement of atoms within the molecule and can provide insights into the intramolecular and intermolecular interactions that may influence the compound's properties and reactivity.

Chemical Reactions Analysis

The chemical reactions of similar compounds include intramolecular cyclization to form complex polycyclic structures when treated with concentrated sulfuric acid . Additionally, ethyl esters can be hydrolyzed under alkaline conditions to yield the corresponding carboxylic acids. The presence of a bromo substituent in the compound of interest suggests that it may also undergo further substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by the substituents on the quinoline ring. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and fluorescence properties . The ethyl ester group is likely to contribute to the compound's solubility in organic solvents, while the bromo group may increase its density and molecular weight. Theoretical studies, such as those involving FT-IR, FT-Raman, and molecular docking, can provide additional information on the stability, charge distribution, and potential biological interactions of these compounds .

Scientific Research Applications

Synthesis and Characterization

- Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate and related compounds have been synthesized and characterized for potential antimicrobial activities. These compounds showed effectiveness against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Pharmacological Significance

- Similar compounds have demonstrated pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. The research involves synthesizing and characterizing these compounds, evaluating their pharmacological properties, and comparing them with standard drugs (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Molecular and Structural Analysis

- The molecular structure and hydrogen-bonded supramolecular structures of ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate have been analyzed, providing insights into their structural properties and potential interactions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Cytotoxic Evaluation

- Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate derivatives have been evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines, showing significant inhibitory effects (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Synthesis of Derivatives and Analogues

- Various derivatives of ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate have been synthesized, including those with fluorescent properties and potential applications in medicinal chemistry and organic synthesis (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).

Theoretical Studies and Computational Modeling

- Computational studies, including molecular docking and DFT analysis, have been conducted on ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate derivatives to understand their potential interactions and activities at the molecular level (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

properties

IUPAC Name |

ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O4/c1-3-28-21(27)14-4-7-16(8-5-14)23-20(26)12-24-13(2)10-19(25)17-11-15(22)6-9-18(17)24/h4-11H,3,12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSPDPMEDPDJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=C2C=CC(=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)

![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)